(D-Phe12)-Bombesin is a synthetic analog of the naturally occurring peptide bombesin, which is originally derived from the skin of the European frog Bombina bombina. This compound is classified as a bombesin receptor antagonist, specifically designed to inhibit the action of bombesin and its related peptides. The primary role of bombesin in biological systems includes stimulating gastrin release and activating G-protein-coupled receptors, which are involved in various physiological processes such as cell proliferation and hormone release.
Bombesin was first isolated in the 1970s and has since been recognized for its significant biological activity, particularly in the context of cancer research. The compound (D-Phe12)-Bombesin belongs to a class of modified bombesin analogs that exhibit antagonist properties, making them valuable in pharmacological studies aimed at understanding bombesin receptor functions and potential therapeutic applications in oncology .
The synthesis of (D-Phe12)-Bombesin is predominantly achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids onto a solid resin, facilitating the formation of peptide chains. The key steps involved in this synthesis include:
Industrial production scales up these methods using automated peptide synthesizers to enhance yield and efficiency. Purification is commonly performed through high-performance liquid chromatography, with the final product lyophilized for storage.
The molecular structure of (D-Phe12)-Bombesin can be characterized by its sequence and three-dimensional conformation. The compound retains the core structure of bombesin but features a substitution at position 12 where phenylalanine is replaced with its D-enantiomer. This modification is crucial for enhancing receptor binding specificity.
The molecular formula for (D-Phe12)-Bombesin is , with a molecular weight of approximately 1619.85 g/mol. Its structural characteristics include multiple functional groups that facilitate interactions with bombesin receptors .
(D-Phe12)-Bombesin can undergo several chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.
(D-Phe12)-Bombesin functions primarily by binding to bombesin receptors, which are classified as G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways, notably the phospholipase C pathway. This activation leads to an increase in intracellular calcium levels and subsequent activation of protein kinase C. These events trigger various cellular responses, including hormone release and cell proliferation .
The physical properties of (D-Phe12)-Bombesin include:
Chemical properties include its stability under physiological conditions, making it suitable for biological studies.
(D-Phe12)-Bombesin has diverse applications across several scientific fields:
The bombesin receptor family comprises three distinct G protein-coupled receptors (GPCRs) that regulate numerous physiological processes: the neuromedin B receptor (BB1/NMBR), the gastrin-releasing peptide receptor (BB2/GRPR), and the orphan bombesin receptor subtype-3 (BB3/BRS-3) [4] [5] [9]. These receptors share significant structural homology (47-55% amino acid identity) but exhibit distinct ligand preferences and tissue distributions. BB1 receptors demonstrate >100-fold higher affinity for neuromedin B (NMB) over gastrin-releasing peptide (GRP), while BB2 receptors show the inverse preference with >50-fold selectivity for GRP [1] [4]. The BB3 receptor remains an orphan with no known high-affinity endogenous ligand [4] [7].
Physiologically, bombesin receptors regulate:
Table 1: Mammalian Bombesin Receptor Subtypes
Receptor Designation | Endogenous Ligand | Primary Signaling Pathways | Key Tissue Distribution |
---|---|---|---|
BB1 (NMBR) | Neuromedin B | Gq/11, PLCβ, PKC, Ca²⁺ mobilization | CNS (hypothalamus, thalamus), esophagus, testis |
BB2 (GRPR) | Gastrin-releasing peptide | Gq/11, PLCβ, EGFR transactivation | Pancreas, GI tract, CNS (hypothalamus), breast, prostate |
BB3 (BRS-3) | Unknown (orphan) | Gq/11, Gs, MAPK/ERK | CNS (hypothalamus), testis, pancreas, ovarian follicles |
Early efforts to develop bombesin antagonists faced significant challenges due to the structural complexity of endogenous bombesin peptides. Initial approaches repurposed substance P analogs (e.g., spantide), which demonstrated limited bombesin receptor antagonism but lacked specificity, exhibiting cross-reactivity with neurokinin receptors [6] [8]. These non-selective antagonists produced confounding biological effects due to interactions with multiple neuropeptide systems [6].
The 1980s witnessed targeted efforts to develop peptide-based antagonists through systematic amino acid substitutions within the bombesin structure. This period yielded the first generation of moderately selective antagonists, though they still demonstrated partial agonist activity in certain tissues [8]. The breakthrough came in 1987 when Jensen et al. synthesized [D-Phe¹²]bombesin analogues that exhibited pure antagonism without detectable agonist activity—representing the first true bombesin receptor antagonists [8] [10].
Table 2: Evolution of Bombesin Receptor Antagonists
Development Phase | Representative Compounds | Key Characteristics | Limitations |
---|---|---|---|
Non-selective (1980s) | Spantide | Moderate BB2 antagonism (IC₅₀ ~1.5 μM); inhibited CNS bombesin effects | Cross-reactivity with substance P receptors; intrinsic biological activity |
First-generation peptide antagonists | [Leu¹³-ψ-CH₂NH-Leu¹⁴]Bombesin | Subnanomolar BB2 affinity; suppressed pancreatic secretion | Partial agonist activity in some tissues |
D-Phe¹² analogues (1987) | [D-Phe¹²]Bombesin; [Tyr⁴,D-Phe¹²]Bombesin | Pure competitive antagonists; no detectable agonist activity; IC₅₀ ~4 μM | Micromolar affinity; limited metabolic stability |
The amino acid at position 12 (histidine in native bombesin) resides within the critical C-terminal receptor interaction domain and profoundly influences ligand pharmacology. Structure-activity relationship studies demonstrated that substitutions at this position could convert bombesin from a potent agonist into a receptor antagonist [3] [8] [10]. The introduction of D-stereoisomers at position 12 proved particularly effective due to:
Pharmacological characterization confirmed that [D-Phe¹²]bombesin analogues function as competitive antagonists with Schild plot slopes approximating 1.0, indicating pure competition at a single receptor site [8] [10]. These analogues inhibited ¹²⁵I-[Tyr⁴]bombesin binding to pancreatic acini and brain slices with IC₅₀ values of ~2-4 μM without affecting unrelated receptors (e.g., VIP, substance P receptors) [6] [8] [10].
Table 3: Pharmacological Properties of Position-12 Substituted Bombesin Analogues
Position 12 Residue | Receptor Affinity (Ki) | Functional Activity | Relative Potency vs. D-Phe¹² |
---|---|---|---|
L-His (native) | 1-2 nM | Full agonist | - |
L-Phe | ~100 nM | Partial agonist | 100-fold weaker agonist |
D-Phe | 4.7 μM | Pure competitive antagonist | Reference compound |
D-Tyr | ~470 μM | Weak antagonist | 100-fold weaker antagonist |
D-Trp | Inactive | Inactive | N/A |
D-Nal | Inactive | Inactive | N/A |
D-Pal | ~1.4 mM | Weak agonist | 300-fold weaker affinity |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: